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Fenofibrate Impurity 1

Cat. No.: B601707
CAS No.: 2985-79-7
M. Wt: 232.67
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Description

Overview of Fenofibrate (B1672516) and its Synthetic Routes Relevant to Impurity Formation

Fenofibrate, chemically known as isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, is a widely used medication belonging to the fibrate class. derpharmachemica.com It is primarily used to manage high levels of cholesterol and triglycerides in the blood. derpharmachemica.com The synthesis of fenofibrate can be achieved through several routes, each with the potential to generate specific impurities. derpharmachemica.com

Common synthetic pathways for fenofibrate include:

The reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate (B8525525). derpharmachemica.com

The esterification of fenofibric acid with 2-bromopropane (B125204) or isopropyl alcohol. derpharmachemica.comquickcompany.in

A Friedel-Crafts acylation reaction, which can be a source of isomeric impurities. derpharmachemica.comsenieer.com

During these synthetic processes, impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, intermediates, and degradation of the final product. derpharmachemica.comfbpharmtech.com For instance, the Friedel-Crafts reaction may produce chloroacetyl derivatives as by-products. senieer.com The purity of the final API is heavily influenced by the chosen synthetic route and the control measures implemented during production. ganeshremedies.com Therefore, a deep understanding of the synthesis and potential side reactions is essential for controlling the impurity profile of fenofibrate. derpharmachemica.com

Classification and Origin of Pharmaceutical Impurities: Process-Related, Degradation Products, and By-products

Pharmaceutical impurities are broadly classified by the ICH into three main categories based on their origin. simsonpharma.comganeshremedies.compharmastate.academy

Organic Impurities: These are the most common type and can arise during the manufacturing process or upon storage of the drug substance. pharmastate.academymoravek.com They are often structurally related to the API. fbpharmtech.com

Process-Related Impurities: This sub-category includes substances that originate from the synthesis itself. unr.edu.ar

Starting Materials and Intermediates: Unreacted materials from the synthetic pathway that carry over into the final product. senieer.commoravek.com

By-products: Unwanted compounds formed from side reactions between starting materials, intermediates, or reagents. fbpharmtech.commoravek.com

Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed during purification. jpionline.orgnih.gov

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, humidity, pH changes, or interaction with excipients. unr.edu.arsenieer.comglobalresearchonline.net Stability studies are conducted to identify potential degradation pathways. pharmaffiliates.comfbpharmtech.com

Inorganic Impurities: These are substances that are typically derived from the manufacturing process. pharmastate.academymoravek.com They are generally known and can be identified. jpionline.org Sources include:

Reagents, ligands, and catalysts. intertek.com

Heavy metals, which may be introduced from process water or reactors. nih.govajptr.com

Inorganic salts and other materials like filter aids or charcoal. simsonpharma.comintertek.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API or in the preparation of the drug product. unr.edu.arnih.gov Because they can have toxic effects, their levels are strictly controlled and classified based on their risk to human health (Class 1, 2, and 3). fbpharmtech.compharmastate.academymoravek.com

Impurity CategorySub-type / OriginExamples
Organic ImpuritiesProcess-Related (Starting Materials, By-products, Intermediates)Unreacted 4-chloro-4'-hydroxybenzophenone in Fenofibrate synthesis
Degradation ProductsFenofibric acid (hydrolysis product of Fenofibrate)
Inorganic ImpuritiesManufacturing-RelatedHeavy metals, catalysts, inorganic salts
Residual SolventsSynthesis/Formulation SolventsMethanol (B129727), Benzene (B151609), Ethanol (B145695)

Research Scope and Objectives Pertaining to Fenofibrate Impurity 1

The designation "this compound" is not universally standardized and can refer to different chemical entities depending on the supplier or pharmacopeia. For instance, some sources identify it as (4-chlorophenyl)(2-hydroxyphenyl)methanone with CAS number 2985-79-7, while others may use the same designation for different isomers or related substances. cleanchemlab.com

For the purpose of this article, This compound will refer specifically to (4-chlorophenyl)(2-hydroxyphenyl)methanone (CAS: 2985-79-7) . This compound is a potential process-related impurity in the synthesis of fenofibrate.

The primary objectives of this research focus are:

To define the chemical identity and properties of this compound (CAS: 2985-79-7).

To discuss its likely origin as a process-related impurity within known synthetic routes for fenofibrate.

To highlight the analytical methods used for its detection and characterization.

To underscore its importance in the quality control and regulatory compliance of fenofibrate manufacturing.

This focused scope allows for a detailed and scientifically accurate examination of a specific, known impurity, providing a clear example of the principles of impurity management in the pharmaceutical industry.

IdentifierValue
Compound NameThis compound
IUPAC Name(4-chlorophenyl)-(2-hydroxyphenyl)methanone
Synonyms(4-chlorophenyl)(2-hydroxyphenyl)methanone
CAS Number2985-79-7
Molecular FormulaC13H9ClO2
Molecular Weight232.67 g/mol
AppearanceWhite to pale yellow solid

Properties

CAS No.

2985-79-7

Molecular Formula

C13H9ClO2

Molecular Weight

232.67

Appearance

White to pale yellow solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4-chlorophenyl)(2-hydroxyphenyl)methanone; 

Origin of Product

United States

Formation and Generation Pathways of Fenofibrate Impurity 1

Elucidation of Synthetic Route-Related Impurity Formation

The primary route for the formation of Fenofibrate (B1672516) Impurity 1 is through the synthesis of a key intermediate used in the production of Fenofibrate.

The synthesis of the essential Fenofibrate intermediate, 4-chloro-4'-hydroxybenzophenone (B194592), is typically achieved through a Friedel-Crafts acylation reaction between phenol (B47542) and 4-chlorobenzoyl chloride. derpharmachemica.com While the intended reaction is the acylation at the para-position of the phenol ring to yield the desired intermediate, side reactions can occur. The formation of Fenofibrate Impurity 1, (4-chlorophenyl)(2-hydroxyphenyl)methanone, is a result of acylation occurring at the ortho-position of the phenol ring. chemicalbook.com This makes it a process-related by-product. The conditions of the Friedel-Crafts reaction, including the catalyst and temperature, can influence the ratio of ortho- to para-substituted products. One synthetic method involves the Fries rearrangement of phenyl p-chlorobenzoate using trifluoromethanesulfonic acid, which can also yield (4-chlorophenyl)(2-hydroxyphenyl)methanone. chemicalbook.com

This compound is considered an intermediate-related impurity. If the 4-chloro-4'-hydroxybenzophenone starting material used for the final step of Fenofibrate synthesis is contaminated with its ortho-isomer, (4-chlorophenyl)(2-hydroxyphenyl)methanone, this will inevitably lead to the formation of an isomeric impurity in the final Fenofibrate drug substance. derpharmachemica.com The main synthesis of Fenofibrate involves the etherification of 4-chloro-4'-hydroxybenzophenone with a compound like isopropyl 2-bromo-2-methylpropanoate (B8525525). derpharmachemica.comscielo.br The presence of the isomeric impurity in the intermediate will result in a parallel reaction, producing the corresponding isomer of Fenofibrate. Therefore, strict control and purification of the 4-chloro-4'-hydroxybenzophenone intermediate are critical to minimize the level of such impurities in the final API. derpharmachemica.com

Table 1: Synthetic Origin of this compound
Reaction StepReactantsPrimary Product (Intermediate)By-product (this compound)Reaction Type
Intermediate SynthesisPhenol + 4-Chlorobenzoyl Chloride4-chloro-4'-hydroxybenzophenone(4-chlorophenyl)(2-hydroxyphenyl)methanoneFriedel-Crafts Acylation

Degradation Pathway Investigations

Forced degradation studies are essential to identify the potential degradation products of a drug substance under various stress conditions. Such investigations for Fenofibrate have been documented; however, the formation of this compound ((4-chlorophenyl)(2-hydroxyphenyl)methanone) as a degradant is not reported in the available scientific literature. The degradation of Fenofibrate primarily involves the cleavage of its ester and ether functionalities rather than a structural rearrangement of the benzophenone (B1666685) core.

Studies on the hydrolytic degradation of Fenofibrate show that it is susceptible to both acidic and alkaline conditions, with degradation being particularly rapid in alkaline solutions. akjournals.comphmethods.net The principal degradation product formed through hydrolysis is Fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acid), which results from the cleavage of the isopropyl ester bond. akjournals.comphmethods.netresearchgate.net Under acidic conditions, other minor degradants have been identified, but the formation of (4-chlorophenyl)(2-hydroxyphenyl)methanone is not a documented outcome of Fenofibrate's hydrolytic degradation. akjournals.com

When subjected to oxidative stress, such as with hydrogen peroxide, Fenofibrate undergoes degradation. akjournals.com The identified degradation products are typically smaller molecules that result from the cleavage of the core structure. Products characterized in these studies include 4-hydroxy benzoic acid and benzoic acid. akjournals.com There is no evidence in the reviewed literature to suggest that this compound is formed through oxidative degradation pathways.

The photostability of Fenofibrate has been investigated, with some studies indicating it is relatively stable under photolytic stress, while others report the formation of various photoproducts. akjournals.comnih.gov Under aerobic irradiation, reported products include 4-chloroperbenzoic acid and 4-chlorobenzoic acid, which are suggested to form via a free radical mechanism. nih.gov The active metabolite, Fenofibric acid, has also been shown to degrade under UV radiation, leading to products such as 4-chloro-4'-(1-hydroxy-1-methylethyl)benzophenone. uah.esnih.gov The generation of (4-chlorophenyl)(2-hydroxyphenyl)methanone from the photolytic degradation of Fenofibrate has not been reported.

Table 2: Summary of Reported Fenofibrate Degradation Products
Stress ConditionMajor Reported Degradation ProductsFormation of Impurity 1 Reported?
Hydrolytic (Acid/Base)Fenofibric acid akjournals.comphmethods.netresearchgate.netNo
Oxidative4-hydroxy benzoic acid, Benzoic acid akjournals.comNo
Photolytic4-chloroperbenzoic acid, 4-chlorobenzoic acid nih.govNo

Thermal Degradation Mechanisms Leading to Impurity 1

Thermal stress is a key factor in assessing the stability of a drug substance. While studies indicate that solid fenofibrate is relatively stable under thermal stress compared to its lability in acidic or basic conditions, exposure to high temperatures can initiate degradation pathways. scirp.org The formation of (4-chlorophenyl)(2-hydroxyphenyl)methanone from fenofibrate via thermal degradation would necessitate the cleavage of both the ether and ester linkages within the parent molecule.

The fenofibrate molecule consists of a benzophenone core linked to an isobutyric acid isopropyl ester via an ether bond. nih.gov High thermal energy can induce homolytic or heterolytic cleavage of these bonds. A plausible, though not extensively documented, thermal degradation pathway could involve the scission of the ether bond, which is often the most vulnerable point in the molecule alongside the ester group. This cleavage would break the molecule down into its precursor fragments or rearranged structures, including the stable benzophenone core.

Forced degradation studies, which subject the drug to extreme conditions beyond those of accelerated stability testing, are designed to identify potential degradation products. While fenofibric acid is the most commonly reported degradation product from hydrolysis, severe thermal conditions could theoretically promote further breakdown into benzophenone derivatives like Impurity 1.

Table 1: Summary of Fenofibrate Forced Degradation Studies

Stress Condition Temperature Duration Observation Common Degradants Identified
Thermal (Solid) >80°C Varies Generally stable, some degradation at extreme temperatures. cymitquimica.com Fenofibric Acid
Acid Hydrolysis (1M HCl) 70°C 2 hours ~26% degradation. scirp.org Isopropyl Acetate (B1210297), Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Base Hydrolysis (0.1M NaOH) 70°C <2 hours Almost complete degradation. scirp.org Fenofibric Acid

This table is generated based on findings from multiple degradation studies. The specific formation of (4-chlorophenyl)(2-hydroxyphenyl)methanone was not explicitly reported in these studies, but the data illustrates the molecule's susceptibility to various stresses.

Excipient Compatibility Studies and Impurity Generation

The interaction between an API and its excipients is a critical consideration in formulation development. Incompatibility can lead to the formation of degradation products, affecting the stability and performance of the dosage form. Compatibility studies for fenofibrate have been conducted with a range of common pharmaceutical excipients.

Studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) have generally found fenofibrate to be compatible with excipients such as microcrystalline cellulose (B213188) (MCC), lactose, magnesium stearate, and mannitol, with no significant interactions or degradation observed under standard conditions. cleanchemlab.com However, the potential for impurity generation exists, particularly under conditions of elevated temperature and humidity. Certain excipients may contain reactive impurities or functional groups that could catalyze degradation. For example, alkaline excipients could facilitate the hydrolysis of fenofibrate's ester bond, leading to the formation of fenofibric acid. While the direct formation of this compound from excipient interactions is not widely reported, any excipient that promotes the initial hydrolysis step could potentially contribute to further degradation pathways under stress conditions.

Table 2: Fenofibrate Compatibility with Common Excipients

Excipient Method of Analysis Observation Reference
Microcrystalline Cellulose (MCC) DSC, FTIR, TLC Compatible, no interaction detected. cleanchemlab.com
Lactose DSC, FTIR, TLC Compatible, no interaction detected. cleanchemlab.com
Magnesium Stearate DSC, FTIR, TLC Compatible, no interaction detected. cleanchemlab.com
Dicalcium Phosphate (B84403) DSC, FTIR, TLC Compatible, no interaction detected. cleanchemlab.com
Talc DSC, FTIR, TLC Compatible, no interaction detected. cleanchemlab.com

The studies concluded compatibility based on the absence of new peaks or significant shifts in spectral data, indicating no major chemical reactions under the tested conditions.

Storage Condition Impact on this compound Formation

The stability of a drug product throughout its shelf life is ensured by storing it under recommended conditions. Deviations from these conditions, such as exposure to high temperature and humidity, can accelerate degradation. Fenofibrate is known to be sensitive to heat and humidity, which can promote hydrolysis of the ester group to form fenofibric acid.

Safety data for (4-chlorophenyl)(2-hydroxyphenyl)methanone recommends refrigerated storage, suggesting that the impurity itself may be unstable or reactive at ambient temperatures. cymitquimica.com Its formation from fenofibrate would likely be a result of long-term storage under adverse conditions (e.g., high heat and humidity) that promote multi-step degradation. The initial hydrolysis to fenofibric acid could be followed by a slower cleavage of the ether bond, particularly if acidic or basic microenvironments are created by other formulation components or moisture.

Accelerated stability studies, typically conducted at 40°C and 75% relative humidity (RH), are designed to predict long-term stability. While these studies on fenofibrate formulations primarily monitor for the appearance of fenofibric acid, the potential for other degradants like Impurity 1 exists, especially in formulations where excipients might influence degradation pathways.

Impurity Incorporation Mechanisms During Crystallization

Crystallization is a critical purification step in API manufacturing. However, impurities present in the crystallization medium can be incorporated into the final crystal product through several mechanisms, compromising its purity. These mechanisms include:

Surface Adsorption: Impurities adhere to the crystal surface and may be trapped by subsequent crystal growth.

Inclusions: Pockets of mother liquor containing impurities are trapped within the growing crystal.

Solid Solution Formation: The impurity molecule is incorporated directly into the crystal lattice of the API. This is most common when the impurity is structurally very similar to the API molecule.

This compound, as an isomer of the key starting material 4-chloro-4'-hydroxybenzophenone, is structurally related to the core of the fenofibrate molecule. If present in the crystallization feedstock, either as a residual reactant from synthesis or as a degradation product, it could potentially be incorporated into the fenofibrate crystal lattice.

Research on impurity incorporation during fenofibrate crystallization has often focused on other known impurities, such as Fenofibrate Impurity E (the ethyl ester analogue). Studies have shown that structurally similar impurities can significantly contaminate the final crystalline product. The efficiency of impurity rejection depends on the crystallization conditions, including the solvent system, cooling rate, and degree of supersaturation. For example, a specific crystallization process might be effective at rejecting one impurity (like fenofibric acid) but poor at rejecting another that has a higher affinity for the crystal lattice (like Impurity E). While specific data on the incorporation of (4-chlorophenyl)(2-hydroxyphenyl)methanone is limited, its structural similarity to the fenofibrate backbone suggests that its presence during crystallization could lead to contamination via solid solution formation.

Table 3: Impurity Incorporation in Fenofibrate Crystallization (Illustrative Example)

Impurity Initial Conc. (mol %) Final Conc. in Crystals (mol %) Incorporation Mechanism Note
Fenofibric Acid (FFA) 10.0 <0.1 Surface Deposition Easily removed by washing.

This table is based on data for Fenofibric Acid and Impurity E to illustrate different incorporation mechanisms and is not specific to this compound. Data adapted from Urwin et al., 2020.

Analytical Methodologies for Fenofibrate Impurity 1

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of Fenofibrate (B1672516) Impurity 1, providing the necessary separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of fenofibrate and its impurities. nih.govresearchgate.netresearchgate.net The development of robust HPLC methods is crucial for resolving a complex mixture of known and unknown impurities. nih.gov

Reverse-phase HPLC (RP-HPLC) is the preferred mode for the separation of fenofibrate and its impurities. researchgate.netscispace.com Optimization of various parameters is key to achieving desired separation and sensitivity.

Several studies have detailed specific RP-HPLC methods. One method utilized a Waters Symmetry ODS column (100 x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile (B52724), water, and trifluoroacetic acid (700:300:1 v/v/v) at a flow rate of 1 mL/min, with UV detection at 280 nm. nih.gov This method successfully resolved 11 known and six unknown impurities from the drug. nih.gov Another developed method employed a Hi Q Sil C18 column (250 cm × 4.6 mm, 5 μm) with a mobile phase of 1 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (10:90 v/v) at a flow rate of 1.0 mL/min, and detection at 290 nm. scispace.com

Further optimization has been explored using different columns and mobile phases. For instance, a method using a Zorbax C-18 column (150 cm x 4.6mm, 5µm) with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (30:70 v/v) at a 1.0 ml/min flow rate and UV detection at 285 nm was developed. iajps.com A study also reported the use of a Waters X Bridge C18 column (250x4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (75:25 v/v) at a flow rate of 1 mL/min and UV detection at 286 nm. phmethods.net

The following interactive table summarizes key parameters from various developed RP-HPLC methods for the analysis of fenofibrate impurities.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) nih.govHi Q Sil C18 (250 cm × 4.6 mm, 5 μm) scispace.comZorbax C-18 (150 cm x 4.6mm, 5µm) iajps.comWaters X Bridge C18 (250x4.6 mm, 5 µm) phmethods.net
Mobile Phase Acetonitrile:Water:TFA (700:300:1 v/v/v) nih.gov1 mM Ammonium Acetate Buffer:Acetonitrile (10:90 v/v) scispace.comPhosphate Buffer (pH 3.0):Acetonitrile (30:70 v/v) iajps.comAcetonitrile:Water (75:25 v/v) phmethods.net
Flow Rate 1.0 mL/min nih.gov1.0 mL/min scispace.com1.0 mL/min iajps.com1.0 mL/min phmethods.net
Detection UV at 280 nm nih.govUV at 290 nm scispace.comUV at 285 nm iajps.comUV at 286 nm phmethods.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter run times, and increased sensitivity. A stability-indicating UPLC method was developed for the simultaneous determination of atorvastatin (B1662188), fenofibrate, and their impurities. nih.gov This method utilized an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm x 100 mm) with a gradient elution of acetonitrile and ammonium acetate buffer (pH 4.7; 0.01 M) at a flow rate of 0.5 ml/min, with UV detection at 247 nm. nih.gov The total run time was a mere 3 minutes, within which the main compounds and six known and major unknown impurities were separated. nih.gov Another UPLC-MS/MS method used a reversed-phase Acquity®BEH C18 column (1.7 μm, 50 mm x 2.1 mm) with an isocratic mobile phase of methanol (B129727) and water (80:20, v/v) for rapid analysis. researchgate.net

ParameterUPLC Method Details
Stationary Phase Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) nih.gov
Mobile Phase Gradient elution of Acetonitrile and Ammonium Acetate Buffer (pH 4.7; 0.01 M) nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 247 nm nih.gov
Run Time 3 minutes nih.gov

Gas Chromatography (GC) Applications (if applicable)

Currently, there is limited information available in the provided search results regarding the direct application of Gas Chromatography (GC) for the routine analysis of Fenofibrate Impurity 1. HPLC and UPLC are the predominantly cited techniques.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and monitoring of fenofibrate and its impurities. One study utilized silica (B1680970) gel 60 F254 pre-coated plates with a mobile phase of ethyl acetate and hexane (B92381) (2:8 v/v) for monitoring reaction progress, with visualization under UV light. derpharmachemica.com High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the simultaneous estimation of atorvastatin calcium and fenofibrate, using a mobile phase of dichloromethane, toluene, and methanol (2:6:2, v:v:v) and densitometric evaluation at 287 nm. rjpbcs.com

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods are often used in conjunction with chromatographic techniques.

The characterization of synthesized fenofibrate impurities, including those related to Impurity 1, has been achieved using a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. derpharmachemica.comresearchgate.netderpharmachemica.com

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. For related impurities, characteristic peaks for ketone and substituted benzene (B151609) groups have been identified. derpharmachemica.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the impurity. LC-MS is a powerful combination that provides both separation and identification. nih.govderpharmachemica.com HPLC/MS results can offer data on peak purity and structural information like molecular ions and diagnostic fragment ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure and connectivity of atoms. derpharmachemica.com An NMR method requiring a 400 MHz or greater field strength has been developed for analyzing related compounds in fenofibrate raw materials. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of pharmaceutical impurities, providing strong evidence for structural identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for separating the impurity from the active pharmaceutical ingredient and other related substances, and for providing detailed structural information through controlled fragmentation. In negative ion mode, (4-Chlorophenyl)(4-hydroxyphenyl)methanone readily forms a deprotonated molecule [M-H]⁻. The fragmentation of this precursor ion yields characteristic product ions that are indicative of its structure. The primary fragmentation pathway involves the cleavage of the carbonyl bridge, leading to distinct fragments representing the chlorophenyl and hydroxyphenyl moieties.

A key fragment observed is the ion at m/z 92, which corresponds to the phenoxide fragment [C₆H₄O]⁻, arising from the hydroxyphenyl portion of the molecule. Analysis under electron ionization (GC-MS) shows a molecular ion peak at m/z 232, consistent with the molecular weight. nih.gov Further fragmentation yields prominent peaks, including the benzoyl cation derived from the chlorophenyl group.

Ion Type m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Identity
[M]⁺232Molecular Ion
[M-H]⁻231Deprotonated Molecular Ion
Fragment139[C₇H₄ClO]⁺ (4-chlorobenzoyl cation)
Fragment121[C₇H₅O]⁺ (benzoyl cation from hydroxyphenyl ring)
Fragment92[C₆H₄O]⁻ (phenoxide fragment)

Data compiled from electron ionization and tandem mass spectrometry studies. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the identity of an impurity and distinguishing it from other compounds with the same nominal mass. The exact mass of (4-Chlorophenyl)(4-hydroxyphenyl)methanone has been determined to be 232.0291 g/mol . lgcstandards.com This measured value is consistent with the calculated exact mass for the molecular formula C₁₃H₉ClO₂, providing definitive confirmation of its elemental composition. nih.govlgcstandards.comchemscene.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through various NMR experiments, the carbon-hydrogen framework of an impurity can be mapped out, confirming atom connectivity and thus its definitive structure.

The ¹H NMR spectrum of (4-Chlorophenyl)(4-hydroxyphenyl)methanone displays a set of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct doublets for the ortho- and meta-coupled protons. scielo.br The protons on the hydroxyphenyl ring generally appear as two doublets, as do the protons on the chlorophenyl ring, consistent with a para-substituted pattern for both rings. A broad singlet corresponding to the phenolic hydroxyl proton is also observed, which is exchangeable with D₂O. scielo.br

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~10.74Singlet (broad)1HPhenolic -OH
~8.49Doublet2HProtons ortho to carbonyl (hydroxyphenyl ring)
~7.52-7.61Multiplet4HProtons on the chlorophenyl ring
~6.99Doublet2HProtons meta to carbonyl (hydroxyphenyl ring)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced from literature values. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For (4-Chlorophenyl)(4-hydroxyphenyl)methanone, the spectrum shows signals for the carbonyl carbon, the carbons of the two aromatic rings, and the carbon bearing the hydroxyl group. The carbonyl carbon signal appears significantly downfield, which is characteristic of ketones. The para-substitution pattern results in four distinct signals for each aromatic ring, in addition to the ipso-carbons.

Chemical Shift (δ) ppm Assignment
~182.2Carbonyl Carbon (C=O)
~163.4C-OH (hydroxyphenyl ring)
~153.3Quaternary Carbon (ipso-C attached to carbonyl on hydroxyphenyl ring)
~136.0Quaternary Carbon (ipso-C attached to carbonyl on chlorophenyl ring)
~133.8CH (chlorophenyl ring)
~128.8 - 132.7CH (Aromatic carbons)
~125.1Quaternary Carbon (C-Cl)
~115.6CH (hydroxyphenyl ring)

Note: Chemical shifts are approximate and based on literature data. rsc.org

While 1D NMR provides foundational data, 2D NMR experiments are used to confirm the complete structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two to three bonds. For (4-Chlorophenyl)(4-hydroxyphenyl)methanone, COSY would confirm the ortho-coupling between adjacent protons on each aromatic ring, definitively establishing the substitution pattern. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduprinceton.edu It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by correlating it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu This is particularly powerful for identifying quaternary carbons and piecing the molecular fragments together. Key HMBC correlations would be observed from the aromatic protons to the central carbonyl carbon, and from the protons on one ring to the ipso-carbon of the other, confirming the benzophenone (B1666685) backbone of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby aiding in the structural elucidation of impurities like this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different chemical bonds can be determined.

For fenofibrate and its impurities, IR spectroscopy can effectively distinguish between the parent drug and its degradation or process-related impurities by identifying key functional group differences. For instance, the IR spectrum of pure fenofibrate exhibits two distinct absorption peaks around 1728 cm⁻¹ and 1651 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups, respectively. researchgate.net The presence of the ester is further confirmed by characteristic absorptions at approximately 1178 cm⁻¹ and 1246 cm⁻¹. researchgate.net

In contrast, the degradation of fenofibrate to its acidic impurity, fenofibric acid, results in a noticeable change in the IR spectrum. A broad absorption band appearing in the region of 3000-2500 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl (O-H) group of a carboxylic acid dimer. researchgate.netresearchgate.net Concurrently, the characteristic ester peak at 1728 cm⁻¹ disappears, confirming the hydrolysis of the ester group. researchgate.net

One specific impurity, identified as Fenofibrate Impurity G, shows characteristic IR peaks at 1,735 cm⁻¹ (ester C=O stretch), 1,659 cm⁻¹ (conjugated ketone C=O), and 840 cm⁻¹ (C-Cl bond). The absence of a broad carboxylic acid peak helps to differentiate it from fenofibric acid. The synthesis and characterization of various fenofibrate impurities, often rely on IR spectroscopy, alongside other techniques like NMR and Mass Spectrometry, for structural confirmation. derpharmachemica.com

The ability of IR spectroscopy to detect the presence or absence of specific functional groups makes it an invaluable tool in the quality control of fenofibrate, ensuring that the levels of impurities are within acceptable limits. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of pharmaceutical compounds, including fenofibrate and its impurities. This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the analysis of fenofibrate, the maximum absorbance (λmax) is typically observed around 286 nm to 290 nm in various solvents like methanol or a mixture of acetonitrile and water. usm.myakjournals.com However, the specific λmax can vary depending on the solvent and the pH of the solution. For instance, studies have reported a λmax of 289 nm in a 0.5% sodium lauryl sulfate (B86663) (SLS) solution and 240 nm in a mobile phase of buffer and acetonitrile. impactfactor.orgpnrjournal.comscirp.org Another method using a MBTH reagent reported a λmax of 596 nm. ijpsdronline.com

UV-Vis spectrophotometry can be employed for the quantification of fenofibrate in the presence of its degradation products. scirp.org Derivative spectrophotometry, a modification of conventional UV-Vis spectroscopy, can enhance the resolution of overlapping spectra, allowing for the simultaneous determination of fenofibrate and its impurities. srce.hr

The development of a UV-Vis spectrophotometric method for impurity quantification involves establishing linearity over a specific concentration range. For fenofibrate, linearity has been demonstrated in ranges such as 0.5-40 µg/mL and 2-5 µg/mL, depending on the specific method and solvent system used. ijpsdronline.comresearchgate.net The simplicity, cost-effectiveness, and rapidity of UV-Vis spectroscopy make it a suitable method for routine quality control analysis of fenofibrate and for quantifying related impurities.

Method Validation Parameters for Impurity 1 Quantification

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For the quantification of this compound, method validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline specific parameters to be evaluated. phmethods.net

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scispace.com In the context of this compound, the analytical method must be able to distinguish and quantify the impurity without interference from the active pharmaceutical ingredient (API), fenofibrate, or other related substances.

For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is typically demonstrated by achieving adequate resolution between the peak of Impurity 1 and other peaks in the chromatogram. akjournals.comphmethods.net A resolution factor greater than 2 between adjacent peaks is generally considered acceptable. akjournals.com Peak purity analysis, often performed using a photodiode array (PDA) detector, is another tool to confirm the spectral homogeneity of the analyte peak, ensuring that it is not co-eluting with other components. scispace.com Stress studies, where the drug substance is subjected to conditions such as acid, base, oxidation, heat, and light, are also performed to demonstrate that the method can separate the resulting degradation products from the analyte of interest. researchgate.net

Linearity and Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, a linear relationship is established by plotting the peak area response against the corresponding concentration. The linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by using statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (R²). An R² value greater than 0.99 is generally considered evidence of a good linear fit. phmethods.net

The concentration range for linearity studies of fenofibrate impurities is often set based on the expected levels of the impurity in the drug substance. For instance, a validated RP-HPLC method for fenofibrate degradation products demonstrated linearity in the concentration range of 10-60 μg/mL. phmethods.net Another study on fenofibrate showed linearity in the range of 5–30 µg/mL. usm.my

Table 1: Representative Linearity Data for Fenofibrate and Related Impurities

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)Reference
Fenofibrate Degradation Product A10-600.9902 phmethods.net
Fenofibrate Degradation Product B10-600.9923 phmethods.net
Fenofibrate100-6000.9931 phmethods.net
Fenofibrate87-2320.9994 impactfactor.org
Fenofibrate0.095-19.924>0.98 uninet.edu

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. For fenofibrate and its impurities, accuracy is typically assessed at three different concentration levels, and the recovery should fall within a predefined acceptance range, commonly 98-102%. phmethods.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For impurity analysis, the RSD for precision studies should typically be less than 2%. iajps.com

Table 2: Representative Accuracy and Precision Data for Fenofibrate Impurity Analysis

ParameterAnalyteResultAcceptance CriteriaReference
Accuracy (% Recovery)Fenofibrate Degradation Products98-102%Within 98-102% phmethods.net
Intra-day Precision (% RSD)Fenofibrate0.4%≤ 2% researchgate.net
Inter-day Precision (% RSD)Fenofibrate0.8%≤ 2% researchgate.net
Accuracy (% Recovery)Fenofibrate99.13-100.44%Within specified range impactfactor.org
Total Precision (% CV)Fenofibrate4.35-8.38%Within specified range uninet.edu

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for impurity profiling as they define the sensitivity of the analytical method. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scispace.com For the analysis of fenofibrate impurities, it is essential that the LOQ is low enough to accurately measure impurities at the levels specified by regulatory authorities (e.g., 0.1%). phmethods.net

Table 3: Representative LOD and LOQ Values for Fenofibrate and Its Impurities

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid0.702.13 phmethods.net
methyl 2-[4-(4-chlorobenzoyl)phenoxy]- 2-methyl propanoate0.962.93 phmethods.net
Fenofibrate0.2280.764 iajps.com
Fenofibrate23.1270.08 impactfactor.orgresearchgate.net
Fenofibrate-0.095 uninet.edu

Robustness and Ruggedness Testing

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, often considered a part of robustness, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. These tests are crucial for ensuring that a method is suitable for routine use in quality control environments.

Robustness Testing

In the context of analytical methodologies for this compound, robustness is typically evaluated by intentionally altering critical chromatographic parameters and observing the effect on the analytical results, such as the percentage of relative standard deviation (%RSD) and retention time.

Detailed research findings from a study evaluating an HPLC method for fenofibrate and its related substances demonstrated the method's robustness by varying the flow rate and the composition of the mobile phase. iajps.com The results indicated that slight modifications to these parameters did not significantly impact the outcome of the analysis, as evidenced by the low %RSD values. iajps.com

A summary of the robustness testing parameters and the observed results is presented in the table below.

ParameterVariationRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate 0.8 mL/min19.4521.157854
1.2 mL/min19.0151.167841
Mobile Phase Composition 10% increase in organic phase18.9921.147820
10% decrease in organic phase19.5611.167859
Data derived from a study on the analytical method validation for fenofibrate. iajps.com

In another study, the robustness of a method was assessed by varying the flow rate and the detection wavelength. ajpaonline.com The %RSD for the assay of fenofibrate was found to be within acceptable limits, confirming the method's robustness. ajpaonline.com

The following table summarizes the findings of this robustness study.

ParameterCondition% Assay%RSD
Flow Rate 0.9 mL/min99.80.15
1.1 mL/min99.6
Wavelength 245 nm99.50.21
249 nm99.2
Acceptance criteria for %RSD is typically not more than 2.0%. Data derived from a study on the simultaneous determination of Ezetimibe and Fenofibrate. ajpaonline.com

Further research has also confirmed the robustness of analytical methods for fenofibrate by altering the mobile phase composition and flow rate, with the resulting %RSD values remaining below 2%. impactfactor.orgscispace.com

Ruggedness Testing

Ruggedness testing ensures that the analytical method is reproducible under various common operational conditions. This is often evaluated by having different analysts conduct the analysis on different instruments or on different days.

A study on the ruggedness of an analytical method for fenofibrate involved two different analysts using different HPLC systems. The results for the assay of fenofibrate showed a low %RSD, indicating the method's ruggedness.

The data from the ruggedness testing is detailed in the table below.

Analyst% AssayMean % Assay%RSD
Analyst 1 99.899.650.21
Analyst 2 99.5
Acceptance criteria for %RSD is typically not more than 2.0%. Data derived from a study on the simultaneous determination of Ezetimibe and Fenofibrate. ajpaonline.com

Another study evaluated the intermediate precision, or ruggedness, by performing the assay on a different day with a different column of the same dimensions. iajps.com The low %RSD between the results from different days confirmed the method's ruggedness. iajps.com

Day% AssayMean % Assay%RSD
Day 1 99.8599.750.14
Day 2 99.65
Data derived from a study on the analytical method validation for fenofibrate. iajps.com

These findings collectively demonstrate that the analytical methods for this compound are robust and rugged, capable of producing reliable and reproducible results under minor variations in experimental conditions that are likely to be encountered during routine analysis.

Synthesis and Characterization of Fenofibrate Impurity 1 Reference Standard

De Novo Synthetic Routes for Fenofibrate (B1672516) Impurity 1

Fenofibrate Impurity 1 is a process-related impurity that can form during the synthesis of fenofibrate. derpharmachemica.com It is structurally a diester, and its synthesis is typically achieved through the esterification of fenofibric acid. medpharmres.com

A primary synthetic route involves the reaction of fenofibric acid with isopropyl 2-bromo-2-methylpropanoate (B8525525). medpharmres.com This reaction is generally conducted in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base, like potassium carbonate, which acts as a catalyst and neutralizes the hydrobromic acid byproduct. medpharmres.com The fenofibric acid starting material itself can be obtained from the base hydrolysis of fenofibrate. derpharmachemica.com While this route is effective, historical reports of this synthesis have noted challenges in achieving high yield and purity. medpharmres.com

Another potential pathway for the formation of this impurity is through side reactions during the primary synthesis of fenofibrate itself, especially in processes involving the esterification of fenofibric acid derivatives. For instance, certain patented methods for fenofibrate synthesis describe reacting a metal salt of fenofibric acid with an isopropyl halide in a solvent system; under non-optimized conditions, side reactions could potentially lead to the formation of the diester impurity. google.com

To overcome the challenges of low yield and purity in the synthesis of this compound, recent research has focused on optimizing the reaction conditions using statistical methods like Central Composite Design (CCD). medpharmres.com One such study systematically investigated the impact of four key factors on the reaction yield: temperature, reaction time, and the molar ratios of both potassium carbonate and isopropyl 2-bromo-2-methylpropanoate relative to fenofibric acid. medpharmres.com

The study utilized a third-order regression model to accurately predict the reaction yield and determine the optimal settings for each parameter. The optimized conditions were found to significantly improve the synthesis efficiency, achieving a yield of 89.53%. medpharmres.com

Table 1: Optimized Reaction Conditions for Synthesis of this compound

Parameter Optimized Value
Reaction Temperature 87°C
Reaction Time 3.64 hours
Molar Ratio (Fenofibric Acid : Potassium Carbonate) 1 : 4.30
Molar Ratio (Fenofibric Acid : Isopropyl 2-bromo-2-methylpropanoate) 1 : 5.95

Data derived from a study on the optimization of synthesis for Fenofibrate Impurity C (USP). medpharmres.com

This systematic approach allows for a reproducible and high-yield synthesis, which is essential for producing the impurity in sufficient quantity and quality to serve as a reference standard. medpharmres.com

Following synthesis, a robust isolation and purification strategy is necessary to achieve the high purity required for a reference standard (>98%). The crude reaction mixture is first treated to remove inorganic salts and the solvent. A common initial step involves diluting the reaction mixture with water and extracting the product into a non-polar organic solvent, such as n-hexane. medpharmres.com The organic layer, containing the desired impurity, is then collected, and the solvent is removed under reduced pressure to yield the crude product. medpharmres.com

For final purification, two primary techniques are employed:

Recrystallization: This is a highly effective method for purifying the synthesized impurity. The crude product is dissolved in a suitable solvent, such as isopropanol, and then allowed to crystallize upon cooling. medpharmres.comgoogle.com This process effectively removes unreacted starting materials and other structurally similar impurities by leveraging differences in solubility. Cooling crystallization from a 2-propanol/water mixture has also been noted as an effective method.

Column Chromatography: Silica (B1680970) gel column chromatography is another widely used technique for purifying fenofibrate-related compounds. derpharmachemica.com The crude mixture is loaded onto a silica gel column, and a gradient elution system, typically with a solvent mixture like hexane (B92381)/ethyl acetate (B1210297), is used to separate the components based on their polarity. This method allows for the resolution of the target impurity from other byproducts, achieving high purity.

The purity of the final product is typically confirmed using High-Performance Liquid Chromatography (HPLC). medpharmres.comderpharmachemica.com

Impurity 1 Isolation from Degraded Fenofibrate Samples

Fenofibrate can degrade under various stress conditions, including acid and base hydrolysis, oxidation, and photodegradation. researchgate.nettandfonline.com While this compound (Impurity C/G) is primarily considered a process-related impurity formed during synthesis, some sources also classify it as a potential degradation product.

The isolation of impurities from degraded fenofibrate samples is a crucial step in understanding the drug's stability profile. The general procedure involves subjecting fenofibrate to forced degradation conditions as per ICH guidelines. phmethods.net For example, alkaline hydrolysis is typically performed by treating fenofibrate with a base like sodium hydroxide (B78521) in an ethanol (B145695) solution, often with heating. derpharmachemica.comresearchgate.net Acid hydrolysis involves treatment with an acid such as HCl. tandfonline.com

After the degradation reaction, the resulting mixture contains the parent drug along with various degradation products. These products are then separated and isolated using chromatographic techniques. phmethods.net Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for this purpose, as it can resolve and isolate individual impurities from the complex mixture. derpharmachemica.com Column chromatography is another viable method for isolation. derpharmachemica.com Once an impurity is isolated, its structure can be elucidated using spectroscopic methods.

Comprehensive Spectroscopic Characterization of Synthesized/Isolated Impurity 1 for Reference Standard Qualification

To qualify the synthesized or isolated this compound as a reference standard, its chemical structure and identity must be unequivocally confirmed. This is achieved through a comprehensive analysis using various spectroscopic techniques. medpharmres.comderpharmachemica.comresearchgate.net The data obtained is compared against theoretical values and used to establish the identity and purity of the compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, key absorption peaks confirm its diester structure.

1735 cm⁻¹: Strong absorption indicating the C=O stretch of the ester functional group.

1659 cm⁻¹: Absorption corresponding to the C=O stretch of the conjugated ketone.

840 cm⁻¹: Peak associated with the C-Cl bond.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS): Shows a protonated molecular ion [M+H]⁺ at an m/z of 447.15778, which corresponds to the molecular formula C₂₄H₂₇ClO₆.

Fragmentation: A characteristic fragment ion is observed at m/z 273.06878, resulting from the loss of the isopropyl ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation. The spectra are typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). medpharmres.com

Table 2: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
1.24–1.59 Multiplet 18H Methyl groups
5.10 Septet 1H Isopropyl methine (CH)
7.65–7.75 Multiplet 4H Aromatic protons adjacent to the ketone

Data sourced from spectral analysis in CDCl₃.

Table 3: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
173.86 Ester carbonyl carbon (C=O)
194.0 Ketone carbonyl carbon (C=O)
41.09 Quaternary carbon

Data sourced from spectral analysis.

By combining the data from these spectroscopic techniques, the structure of this compound is confirmed, and its purity is assessed, thereby qualifying it for use as an official reference standard in pharmaceutical quality control. medpharmres.com

Regulatory and Quality Control Perspectives on Fenofibrate Impurity 1

International Council for Harmonisation (ICH) Guidelines Q3A, Q3B, and Q1B Applicability to Fenofibrate (B1672516) Impurity 1

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. eupati.eu For Fenofibrate Impurity 1, three guidelines are particularly relevant: ICH Q3A, ICH Q3B, and ICH Q1B. europa.eueuropa.eueuropa.eu

ICH Q3A (R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API), in this case, the Fenofibrate drug substance. europa.eugmp-compliance.org It establishes a framework for classifying, identifying, and qualifying impurities that are formed during the manufacturing process and storage. ich.org Organic impurities are classified as starting materials, by-products, intermediates, degradation products, or reagents, ligands, and catalysts. ich.orgjpionline.org ICH Q3A introduces thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Any impurity present above the identification threshold must have its structure characterized. ich.orgikev.org If an impurity level exceeds the qualification threshold, it must be assessed for biological safety. ich.orgfda.gov

ICH Q3B (R2): Impurities in New Drug Products This guideline complements Q3A and addresses impurities that arise during the manufacturing of the final dosage form or during storage. europa.eugmp-compliance.org These are known as degradation products, which can form from the degradation of the drug substance or its interaction with excipients or the container closure system. fda.govpmda.go.jp this compound, if it is a degradation product, falls under the purview of ICH Q3B. fda.gov The guideline sets thresholds for reporting, identification, and qualification of degradation products in the final drug product, which are crucial for setting acceptance criteria in the product's specification. pmda.go.jp

ICH Q1B: Photostability Testing of New Drug Substances and Products ICH Q1B is an essential guideline for assessing the impact of light on the quality of pharmaceuticals. europa.eueuropa.euazom.com It mandates that the intrinsic photostability characteristics of a drug substance and product be evaluated to ensure light exposure does not lead to unacceptable changes. europa.euich.org This involves forced degradation studies to understand the photosensitivity of the material and confirmatory testing on batches to establish photostability characteristics under standardized conditions. ich.orgslideshare.net If this compound is found to be a photodegradation product, its formation must be monitored and controlled under the conditions specified by ICH Q1B. europa.eu

Role of Impurity Profiling in Generic Drug Development and Quality Control

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities present in a pharmaceutical product. longdom.orgglobalpharmatek.comajprd.com It is a cornerstone of modern pharmaceutical analysis and quality control. researchgate.netresearchgate.net

For generic drug development, impurity profiling is of utmost importance. An applicant for a generic version of Fenofibrate must demonstrate that their product is therapeutically equivalent to the reference listed drug (RLD). nih.gov This includes demonstrating that the impurity profile is comparable. nih.gov Any new impurity or any impurity found at a level significantly higher than in the RLD requires separate qualification to ensure it does not pose a new safety risk. nih.govtojqi.net Therefore, a detailed impurity profile for Fenofibrate, including the identification and quantification of Impurity 1, is a critical component of a generic drug application. nih.gov

In quality control, impurity profiling serves several crucial functions: longdom.org

Batch Release Testing: Ensuring that the levels of specified impurities like this compound in each batch are within the established acceptance criteria.

Stability Monitoring: Assessing the impurity profile of a drug over its shelf life to detect the formation of degradation products and confirm the product remains stable under recommended storage conditions. longdom.org

Process Consistency: Verifying that the manufacturing process is consistent and well-controlled by demonstrating a consistent impurity profile from batch to batch. ich.org

High-performance liquid chromatography (HPLC) is a primary analytical technique used for impurity profiling due to its high resolution and sensitivity, making it suitable for separating and quantifying impurities in complex mixtures. longdom.orgbiomedres.us

Establishment of Acceptance Criteria and Limits for this compound

Acceptance criteria are numerical limits or ranges to which a drug product or substance must conform to be considered acceptable for its intended use. ich.org For this compound, these criteria are established based on a combination of ICH guidelines, pharmacopoeial standards, and data from manufacturing process capability and stability studies. fda.govich.org

The ICH Q3A and Q3B guidelines provide a framework with specific thresholds for setting these limits. europa.euich.org

Threshold TypeDescription
Reporting Threshold The level above which an impurity must be reported in a regulatory submission. It signifies the minimum concentration that needs to be quantified. ich.orggmpinsiders.com
Identification Threshold The level above which an impurity's structure must be determined. ich.orgikev.org
Qualification Threshold The level above which an impurity's biological safety must be established through appropriate studies. ich.orgfda.gov

This table outlines the key impurity thresholds defined by ICH guidelines.

The acceptance criterion for a specified impurity like this compound should be set no higher than its qualified level and must be consistent with the level achievable by the manufacturing process. fda.gov For example, if the maximum daily dose of Fenofibrate is 200 mg, the ICH Q3B identification threshold for a degradation product would be 0.2% and the qualification threshold would be 0.5%. pmda.go.jp Any specified unidentified impurity must be controlled at or below the identification threshold. For unusually potent or toxic impurities, limits may need to be set at much lower levels. fda.govunr.edu.ar

The rationale for the proposed acceptance criteria must be thoroughly justified in the regulatory submission, considering the impurity profiles of batches used in clinical and stability studies. ich.orgpmda.go.jp

Pharmacopoeial Standards (USP, EP, BP) for Fenofibrate Impurities

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish official standards for drug substances and products. These standards include tests and acceptance criteria for impurities. nih.gov Monographs for Fenofibrate in these compendia list specified, identified impurities that must be controlled.

While the specific designation "this compound" may vary, these pharmacopoeias list key impurities with their chemical names and required limits. For instance, the EP monograph for Fenofibrate lists several impurities, designated by letters (e.g., Impurity A, B, C). lgcstandards.com

Below is a table of some specified impurities for Fenofibrate as found in pharmacopoeial and supplier literature.

Impurity DesignationChemical Name
Fenofibrate EP Impurity A(4-chlorophenyl)(4-hydroxyphenyl)methanone
Fenofibrate EP Impurity B2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (Fenofibric acid)
Fenofibrate EP Impurity C2-methyl-2-{[4-(4-chlorobenzoyl)phenoxy]methyl}propanoic acid
Fenofibrate EP Impurity D1-methylethyl 2-hydroxy-2-methylpropanoate
Fenofibrate EP Impurity G1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate

This table presents examples of specified impurities for Fenofibrate, including those listed in the European Pharmacopoeia (EP). The chemical names provide specific identification for regulatory and quality control purposes. synthinkchemicals.comlgcstandards.comcleanchemlab.com

Manufacturers must ensure their product meets the requirements of the relevant pharmacopoeia in the region where the product is marketed. uspnf.com If a monograph does not list a specific impurity found in a manufacturer's process, the manufacturer is still responsible for establishing and validating appropriate controls for it. uspnf.com

Advanced Research Topics and Future Directions in Fenofibrate Impurity 1 Studies

Computational Chemistry Approaches for Impurity Formation Prediction

Computational chemistry is emerging as a powerful tool in the proactive identification and prediction of impurities in active pharmaceutical ingredients (APIs). By simulating reaction pathways and molecular interactions, these methods can provide valuable insights into the formation of impurities like Fenofibrate (B1672516) Impurity 1.

Detailed Research Findings:

While specific computational studies on the formation of (2-Chlorophenyl)(4-hydroxyphenyl)methanone are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to understand its likely origins. Fenofibrate synthesis often involves the reaction of a substituted benzophenone (B1666685) derivative. Computational models, such as those based on Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Mechanisms: Model the reaction kinetics and thermodynamics of the fenofibrate synthesis to identify potential side reactions leading to the formation of (2-Chlorophenyl)(4-hydroxyphenyl)methanone. This could involve incomplete reactions or the presence of isomeric starting materials.

Predict Reactivity and Stability: Calculate the relative energies of intermediates and transition states to predict the most likely pathways for impurity formation. This can help in optimizing reaction conditions to favor the desired product over the impurity.

Virtual Screening of Starting Materials: Assess the purity of starting materials and predict how potential contaminants might react to form new impurities.

Data Table: Computational Approaches in Impurity Prediction

Computational MethodApplication in Predicting Fenofibrate Impurity 1Potential Insights
Density Functional Theory (DFT) Modeling reaction pathways and transition states in fenofibrate synthesis.Understanding the energetic favorability of side reactions leading to the impurity.
Molecular Dynamics (MD) Simulations Simulating the behavior of reactants and solvents at the molecular level.Identifying how reaction conditions (temperature, solvent) influence impurity formation.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the formation of impurities based on molecular descriptors.Screening for potential impurities based on the structure of reactants and reagents.

Green Chemistry Principles in Impurity Mitigation and Sustainable Synthesis

The application of green chemistry principles is a significant trend in the pharmaceutical industry, aiming to reduce the environmental impact of drug manufacturing and improve process safety and efficiency. mdpi.com These principles are directly relevant to mitigating the formation of this compound.

Detailed Research Findings:

The synthesis of fenofibrate can be made more sustainable by adhering to the 12 principles of green chemistry. mdpi.comresearchgate.netresearchgate.net A patent for an efficient green synthesis of fenofibrate highlights methods that can inherently reduce impurity formation. scielo.br Key green chemistry strategies applicable to minimizing (2-Chlorophenyl)(4-hydroxyphenyl)methanone include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste and potential for side reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives can alter reaction pathways and reduce the likelihood of impurity formation. For instance, a patented green synthesis method for fenofibrate utilizes acetone (B3395972) and avoids more hazardous solvents. scielo.br

Catalysis: Employing highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of isomers and other related impurities.

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize the formation of by-products, including this compound.

Continuous Manufacturing and Real-time Impurity Control

Continuous manufacturing represents a paradigm shift from traditional batch processing in the pharmaceutical industry, offering enhanced quality control and efficiency. google.comresearchgate.net This approach is particularly well-suited for the real-time monitoring and control of impurities like this compound.

Detailed Research Findings:

While the continuous production of fenofibrate solid lipid nanoparticles has been explored, the focus has primarily been on the drug product rather than the synthesis of the API itself. google.comresearchgate.net However, the principles of continuous manufacturing can be applied to the synthesis process to achieve better control over impurity levels. The integration of Process Analytical Technology (PAT) is crucial in this context. mt.commt.com

Real-time Monitoring: PAT tools, such as in-line spectroscopy (e.g., Raman, NIR), can be integrated into a continuous reactor to monitor the concentration of reactants, intermediates, and impurities in real-time. This allows for immediate detection of deviations from the desired reaction profile.

Feedback Control Loops: The data from PAT analyzers can be used to implement automated feedback control loops that adjust process parameters (e.g., temperature, flow rate of reactants) to maintain optimal conditions and minimize the formation of (2-Chlorophenyl)(4-hydroxyphenyl)methanone.

Improved Consistency: Continuous processing can lead to a more consistent product quality by eliminating the batch-to-batch variability often seen in traditional manufacturing.

Emerging Analytical Technologies for Impurity Detection and Quantification

The accurate detection and quantification of impurities at trace levels are paramount for ensuring the quality and safety of pharmaceuticals. Advanced and hyphenated analytical techniques offer superior sensitivity and specificity for characterizing impurities like this compound.

Detailed Research Findings:

Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for impurity profiling of fenofibrate. semanticscholar.org However, emerging and hyphenated techniques provide more comprehensive information.

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, enabling better separation of closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of impurities by coupling the separation power of LC with the mass-analyzing capability of MS. This is crucial for confirming the structure of (2-Chlorophenyl)(4-hydroxyphenyl)methanone.

Hyphenated Spectroscopic Techniques (e.g., LC-NMR, LC-IR): These techniques provide detailed structural information, which is invaluable for the unambiguous identification of unknown impurities and for differentiating between isomers. ijfmr.comijnrd.orgresearchgate.net

Data Table: Advanced Analytical Techniques for this compound

Analytical TechniquePrincipleAdvantages for Impurity 1 Detection
UHPLC-UV High-resolution chromatographic separation with UV detection.Improved separation from fenofibrate and other impurities, faster analysis.
LC-MS/MS Chromatographic separation followed by mass spectrometry for identification and quantification.High sensitivity and specificity, definitive structural confirmation.
LC-NMR Chromatographic separation coupled with Nuclear Magnetic Resonance spectroscopy.Provides detailed structural elucidation of the impurity without the need for isolation. nih.gov

Mechanism of Impurity Incorporation into Crystal Lattices

Understanding how impurities are incorporated into the crystal lattice of an API is fundamental to developing effective purification strategies. The presence of (2-Chlorophenyl)(4-hydroxyphenyl)methanone in the final fenofibrate product can be due to its incorporation into the crystal structure during crystallization.

Detailed Research Findings:

The incorporation of impurities into a crystal lattice can occur through several mechanisms, and the specific mechanism for this compound in fenofibrate crystals would depend on factors like structural similarity, intermolecular interactions, and crystallization conditions.

Solid Solution Formation: If the impurity molecule has a similar size, shape, and functionality to the host molecule (fenofibrate), it can substitute the host molecule in the crystal lattice, forming a substitutional solid solution. Given the structural similarity between fenofibrate and (2-Chlorophenyl)(4-hydroxyphenyl)methanone (both are benzophenone derivatives), this is a plausible mechanism.

Adsorption on Crystal Surfaces: The impurity may adsorb onto the growing crystal faces and subsequently be entrapped by the advancing crystal layers. The extent of adsorption can be influenced by the solvent and the specific crystal faces.

Inclusion as Defects: Impurities can also be incorporated as point defects or line defects within the crystal lattice, disrupting the long-range order of the crystal.

Studies on the crystallization of fenofibrate have highlighted the importance of nucleation and the incorporation of molecules into the crystal surface as rate-limiting steps, which are processes that can be influenced by the presence of impurities. nih.govispe.org

Q & A

What analytical techniques are recommended for identifying and quantifying Fenofibrate Impurity 1 in drug substances?

Basic Research Question
The identification and quantification of this compound require validated chromatographic methods. High-performance liquid chromatography (HPLC) with UV detection is commonly used, as described in pharmacopeial monographs. For example, USP methods specify impurity limits and relative retention times, with acceptance criteria for related compounds (e.g., Fenofibrate Related Compounds A, B, and C) . Method validation should include specificity, linearity, accuracy, and precision, adhering to ICH Q2(R1) guidelines. Mass spectrometry (LC-MS) can further confirm structural identity by comparing fragmentation patterns with reference standards .

How do synthesis pathways influence the formation of this compound, and what strategies mitigate its generation?

Advanced Research Question
Impurity 1 may arise during esterification or purification steps due to incomplete reactions or side reactions. Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) can simulate synthesis-related impurities. For instance, acidic conditions may hydrolyze the ester bond, generating fenofibric acid, while oxidation could produce hydroxylated derivatives. To mitigate formation, optimize reaction parameters (e.g., temperature, catalyst concentration) and employ antisolvent crystallization with solvents like DMSO to selectively precipitate Fenofibrate while retaining impurities in solution . Real-time process analytical technology (PAT) can monitor intermediate stages to control impurity levels .

What are the toxicological implications of this compound, and how are safety thresholds established?

Basic Research Question
Elemental impurities and organic byproducts must comply with ICH Q3D and USP guidelines. Toxicity assessments rely on genotoxicity assays (e.g., Ames test) and in vitro cytotoxicity screening. Safety thresholds are derived from dose-response studies, with limits set at ≤0.1% for unidentified impurities and ≤0.15% for known toxic impurities. Long-term safety in renal-impaired patients was evaluated in the FIELD study, where Fenofibrate showed no excess renal toxicity despite elevated creatinine, supporting its use in moderate renal impairment .

How can researchers resolve contradictions in impurity profiles between accelerated stability studies and real-time degradation data?

Advanced Research Question
Discrepancies often arise due to non-linear degradation kinetics under accelerated conditions. To address this, apply the Arrhenius equation to extrapolate shelf-life while validating with real-time data. For example, impurities formed via photodegradation may not correlate with thermal stress results. Use multivariate analysis to identify critical degradation pathways and refine storage conditions. Cross-validate findings with orthogonal techniques like NMR or X-ray diffraction to confirm impurity structures .

What methodologies are used to establish relative response factors (RRFs) for this compound in HPLC analysis?

Advanced Research Question
RRFs account for differences in UV absorbance between impurities and the active pharmaceutical ingredient (API). Prepare calibration curves using impurity reference standards (e.g., Fenofibrate Impurity A, B, or G) at concentrations spanning 0.05–1.5% of the API. Calculate RRFs as the slope ratio of impurity-to-API curves. If reference standards are unavailable, use spectroscopic data (molar absorptivity) or quantitative NMR for estimation. Ensure method sensitivity meets ICH Q3A/B requirements (LOD ≤0.05%) .

How do regulatory guidelines (USP, ICH) impact impurity control strategies for this compound during drug development?

Basic Research Question
USP General Chapter <1086> and ICH Q3A/B mandate identification, qualification, and control of impurities ≥0.1%. For Fenofibrate, impurity specifications must align with monographs detailing Related Compounds A–C and unspecified impurities. During development, submit impurity data in Module 3.2.S.4 of regulatory filings, including synthetic routes, purification steps, and stability data. Pharmacopeial forums provide updates on evolving standards, such as revised acceptance criteria for total impurities .

What experimental designs are optimal for studying the pharmacokinetic impact of this compound in preclinical models?

Advanced Research Question
Use radiolabeled Impurity 1 (e.g., deuterated analogs like Fenofibrate-d6) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Compare plasma and tissue concentrations with the parent compound using LC-MS/MS. Assess hepatic metabolism via microsomal incubations to identify cytochrome P450 interactions. For renal excretion studies, measure impurity clearance in models with induced renal impairment, mirroring clinical conditions in diabetic patients .

How can researchers differentiate this compound from isobaric impurities using advanced spectroscopic techniques?

Advanced Research Question
Isobaric impurities with identical molecular weights require high-resolution mass spectrometry (HRMS) or ion mobility spectrometry (IMS) for differentiation. For example, Impurity 1 (C16H8D7ClO2) and its non-deuterated analogs can be resolved via isotopic pattern analysis. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D-COSY and HSQC, elucidates structural differences in hydrogen/deuterium positioning or stereochemistry .

What role do impurities play in Fenofibrate’s mechanism of action, particularly regarding PPARα activation?

Advanced Research Question
Impurities may act as PPARα antagonists or partial agonists, altering therapeutic efficacy. Use in vitro reporter assays (e.g., luciferase-based PPARα transactivation) to compare the activity of Fenofibrate and its impurities. Molecular docking studies can predict binding affinities to the PPARα ligand-binding domain. For instance, impurities with modified phenoxy groups may exhibit reduced binding, impacting lipid metabolism pathways .

How should researchers design impurity profiling studies to comply with both FDA and EMA guidelines?

Basic Research Question
Align impurity thresholds with the stricter of the two agencies: EMA requires reporting impurities ≥0.1% and qualifying ≥0.15%, while FDA follows ICH thresholds. Include forced degradation data for both hydrolysis and oxidative conditions, as EMA emphasizes photostability. Cross-reference USP and EP monographs for harmonized methods, and validate impurity recovery rates in presence of excipients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.